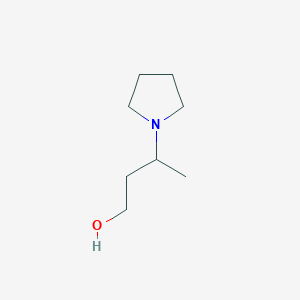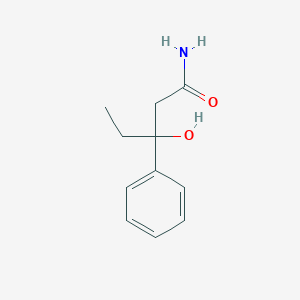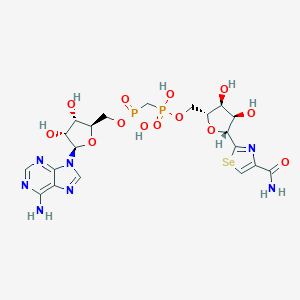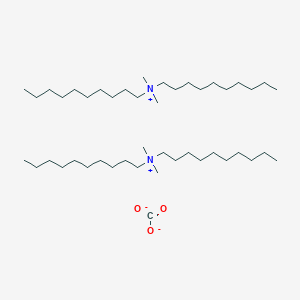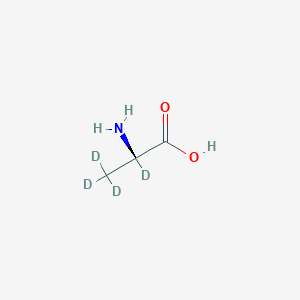![molecular formula C62H66O20 B137009 4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth CAS No. 143716-44-3](/img/structure/B137009.png)
4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth” is a highly complex organic molecule. It features multiple aromatic rings, methoxy groups, carboxylic acid groups, and hydroxyl groups, indicating its potential for diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of Aromatic Rings: Using Friedel-Crafts alkylation or acylation.
Introduction of Functional Groups: Through electrophilic aromatic substitution reactions.
Coupling Reactions: Such as Suzuki or Heck coupling to link aromatic rings.
Protection and Deprotection Steps: To ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production would likely involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products would depend on the specific reactions but could include:
Oxidized Derivatives: Such as quinones.
Reduced Derivatives: Such as alcohols and alkanes.
Substituted Aromatics: With various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: As a building block for more complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Potential for use in pharmaceuticals due to its complex structure and functional groups.
Biochemical Studies: As a probe or inhibitor in enzymatic reactions.
Medicine
Therapeutic Agents: Potential for development into drugs targeting specific pathways.
Diagnostic Tools: Use in imaging or as biomarkers.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As an intermediate in the production of other chemicals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application but could involve:
Binding to Enzymes or Receptors: Through its functional groups.
Modulation of Biological Pathways: By interacting with specific proteins or nucleic acids.
Chemical Reactivity: Leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimeth: Similar in structure but with variations in functional groups.
Other Polyphenolic Compounds: Such as flavonoids and tannins.
Uniqueness
Complexity: The high degree of complexity and multiple functional groups.
Reactivity: Unique reactivity due to the combination of aromatic rings and functional groups.
Applications: Potential for diverse applications in various fields.
Properties
CAS No. |
143716-44-3 |
|---|---|
Molecular Formula |
C62H66O20 |
Molecular Weight |
1131.2 g/mol |
IUPAC Name |
4-[4-[5-[[3-[4-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C62H66O20/c1-22-23(2)45(61(74)81-51-27(6)24(3)43(58(69)70)55(77-16)33(51)12)54(76-15)32(11)41(22)47-37(21-40(64)65)30(9)48(66)38(50(47)68)19-36-20-39(63)31(10)42(49(36)67)60(73)80-53-29(8)26(5)46(57(79-18)35(53)14)62(75)82-52-28(7)25(4)44(59(71)72)56(78-17)34(52)13/h20,63,66-68H,19,21H2,1-18H3,(H,64,65)(H,69,70)(H,71,72) |
InChI Key |
SJKGYSSWTDGUHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2CC(=O)O)C)O)CC3=CC(=C(C(=C3O)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)C)O)O)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=C(C(=C(C(=C2CC(=O)O)C)O)CC3=CC(=C(C(=C3O)C(=O)OC4=C(C(=C(C(=C4C)C)C(=O)OC5=C(C(=C(C(=C5C)C)C(=O)O)OC)C)OC)C)C)O)O)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C |
Key on ui other cas no. |
143716-44-3 |
Synonyms |
thielocin B3 thielocin-B3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


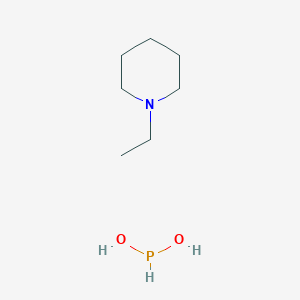
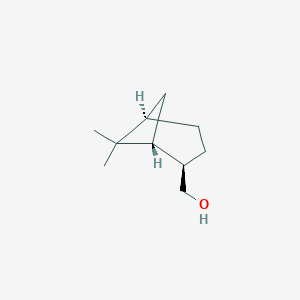
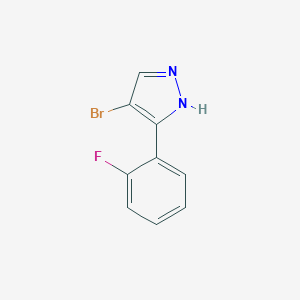
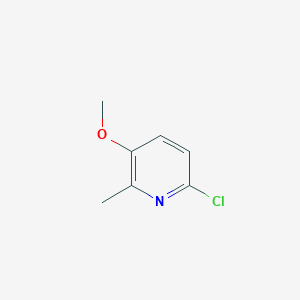
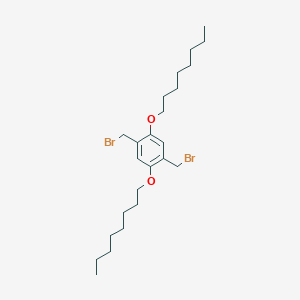
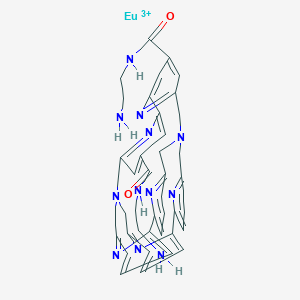
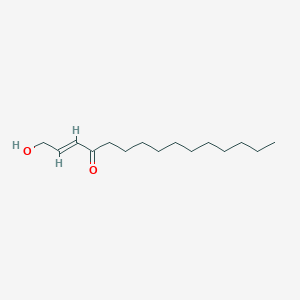
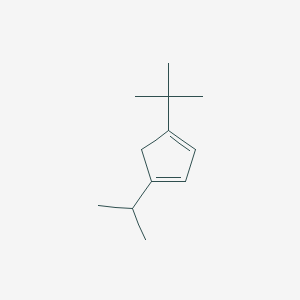
![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)
